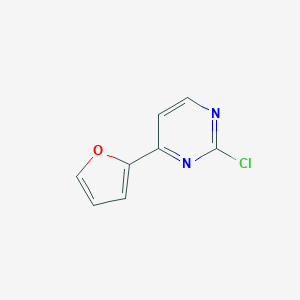

2-Chloro-4-(furan-2-yl)pyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(furan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCXYJTVFTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563550 | |

| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124959-28-0 | |

| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of pyrimidine and furan heterocycles within a single molecular framework presents a scaffold of significant interest in medicinal chemistry. Pyrimidine, a core component of nucleobases, offers a rich template for diverse biological interactions, while the furan ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and modulating electronic properties.[1] This guide focuses on 2-Chloro-4-(furan-2-yl)pyrimidine , a key building block that leverages the distinct reactivity of the pyrimidine ring to enable the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and proven applications, particularly in the development of novel therapeutics.

Core Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of this compound is fundamental to its effective application in synthesis and downstream processing.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound. Experimental values are provided where available, supplemented by reliable predicted data to offer a more complete profile for reaction planning and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | - |

| Molecular Weight | 180.59 g/mol | [2] |

| CAS Number | 170983-77-0 / 124959-28-0 | [2] |

| Appearance | White solid | [3] |

| Melting Point | 67–69 °C | [3] |

| Boiling Point | 342.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.328 g/cm³ (Predicted) | [2] |

| logP (Octanol/Water) | 2.5 (Predicted) | - |

| pKa | -0.5 (Predicted, most basic) | - |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and N,N-Dimethylformamide (DMF). Expected to have higher solubility in methanol due to potential hydrogen bonding with the furan oxygen.[4] | - |

Spectroscopic Characterization and Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed interpretation of its nuclear magnetic resonance (NMR) spectra.

¹H NMR (400 MHz, CDCl₃) Spectrum Analysis

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

δ 8.58 (d, J = 5.2 Hz, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring (H-6). Its significant deshielding is due to the anisotropic effect of the two adjacent nitrogen atoms. It appears as a doublet due to coupling with the proton at C5.

-

δ 7.63 (dd, J₁ = 0.7 Hz, J₂ = 1.7 Hz, 1H): This doublet of doublets is assigned to the proton at the C5' position of the furan ring (H-5'). It shows coupling to both H-3' and H-4'.

-

δ 7.53 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyrimidine ring (H-5). It couples with the proton at C6, resulting in the observed splitting pattern.

-

δ 7.39 (dd, J₁ = 0.7 Hz, J₂ = 3.5 Hz, 1H): This signal is assigned to the proton at the C3' position of the furan ring (H-3'). It exhibits coupling to both H-4' and H-5'.

-

δ 6.61 (dd, J₁ = 1.7 Hz, J₂ = 3.5 Hz, 1H): This upfield doublet of doublets corresponds to the proton at the C4' position of the furan ring (H-4'), coupling with both H-3' and H-5'.[3]

¹³C NMR (100 MHz, CDCl₃) Spectrum Analysis

The carbon NMR spectrum corroborates the structure by identifying all eight unique carbon environments.

-

δ 161.76, 159.92 (C2, C4): These signals in the highly deshielded region are assigned to the C2 and C4 carbons of the pyrimidine ring. C2, bonded to both a nitrogen and the electronegative chlorine, and C4, bonded to two nitrogens and the furan ring, are the most electron-deficient carbons.

-

δ 158.11 (C6): This peak corresponds to the C6 carbon of the pyrimidine ring.

-

δ 150.52 (C2'): Assigned to the C2' carbon of the furan ring, which is attached to the pyrimidine ring.

-

δ 146.24 (C5'): Corresponds to the C5' carbon of the furan ring.

-

δ 114.58 (C5): This signal is for the C5 carbon of the pyrimidine ring.

-

δ 113.13, 113.10 (C3', C4'): These two closely spaced signals are assigned to the C3' and C4' carbons of the furan ring.[3]

Synthesis of the Core Scaffold

The construction of the 2-chloro-4-heteroarylpyrimidine framework can be approached from two main strategic directions: building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core.

De Novo Ring Synthesis: The Pinner Approach

A fundamental method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] This approach builds the heterocyclic core from the ground up. To synthesize the 4-(furan-2-yl)pyrimidine scaffold, one would react furan-2-amidine with a suitable β-dicarbonyl compound. Subsequent chlorination of the resulting pyrimidin-2-ol would yield the target molecule.

Regioselective Functionalization: Suzuki Cross-Coupling

The most direct and widely cited method for preparing this compound is the regioselective Suzuki-Miyaura cross-coupling reaction.[7] This powerful C-C bond-forming reaction leverages the differential reactivity of the chlorine atoms in 2,4-dichloropyrimidine. The C4 position is significantly more activated towards oxidative addition by the palladium catalyst than the C2 position, allowing for a highly selective monosubstitution.[3]

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling[3]

-

Vessel Preparation: To a microwave reactor vessel, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), furan-2-boronic acid (0.5 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL) to the vessel.

-

Inerting: Seal the vessel and degas the mixture by bubbling argon through the solution for 5-10 minutes.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100 °C for 15 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL) and wash with brine (2 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: EtOAc/n-Hexane, 1:4 v/v) to afford this compound as a white solid (Yield: 50%).

Reactivity and Downstream Functionalization

The synthetic utility of this compound lies in the reactivity of its remaining C2-chloro substituent. This position, while less reactive than the C4 position, is readily functionalized through various cross-coupling and nucleophilic substitution reactions, making the compound an excellent intermediate for building molecular complexity.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SₙAr) at the C2 position. Strong nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, can displace the chloride atom. The reaction typically requires heat or base catalysis to proceed efficiently. This pathway is fundamental for introducing diverse side chains crucial for modulating the biological activity of the final compounds.[8]

Buchwald-Hartwig Amination

For less nucleophilic amines or when SₙAr conditions are too harsh for other functional groups in the molecule, the palladium-catalyzed Buchwald-Hartwig amination is a superior method for C-N bond formation.[9][10][11] This reaction class is renowned for its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a wide variety of amines, including anilines, alkylamines, and even ammonia equivalents.[12][13]

Suzuki-Miyaura Cross-Coupling

Further C-C bond formation at the C2 position can be achieved via a second Suzuki-Miyaura coupling reaction. This allows for the synthesis of 2,4-diaryl or 2-alkyl-4-aryl pyrimidines. While the C2 position is less reactive, forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) can drive the reaction to completion, providing access to tetra-substituted pyrimidine cores.[14]

Application in Drug Discovery: A Precursor to Antitubercular Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] Derivatives of this compound have shown significant promise as potent antitubercular agents. Research has identified that pyrimidine analogs can be effective against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[16]

A notable example is the reported potent activity of N-(2-fluoro-4-(furan-2-yl)-6-(4-methoxybenzylamino)pyrimidin-5-yl)formamide, which inhibited the growth of M. tb H37Rv at an IC₉₀ of less than 0.2 µg/mL.[17][18] The synthesis of this class of compounds relies on the sequential functionalization of a dihalopyrimidine core, where a furan group is installed at C4 and various amines are introduced at the other positions. This compound represents a key intermediate in synthetic routes toward these and other related bioactive molecules.[15]

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[19]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for drug discovery and organic synthesis. Its preparation via a regioselective Suzuki coupling is efficient and well-documented. The true power of this intermediate lies in the latent reactivity of the C2-chloro group, which serves as a handle for introducing a wide array of functional groups through established methodologies like Buchwald-Hartwig amination and further Suzuki couplings. Its demonstrated role as a precursor to potent antitubercular agents underscores its importance and potential for the development of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this powerful scaffold in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0 | Chemsrc [chemsrc.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Pyrimidine derivatives with antitubercular activity [ouci.dntb.gov.ua]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. op.niscpr.res.in [op.niscpr.res.in]

An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-4-(furan-2-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, detailed characterization, and its role as a valuable intermediate in the creation of novel therapeutics.

Introduction: The Significance of the Furan-Pyrimidine Scaffold

The fusion of pyrimidine and furan rings in a single molecular entity creates a scaffold with considerable potential in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, including kinase inhibitors and anti-infective agents.[1] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. The furan ring, an aromatic five-membered heterocycle containing oxygen, is also a common motif in bioactive natural products and synthetic drugs, contributing to the molecule's overall electronic and steric properties.[2]

This compound, specifically, serves as a versatile building block. The chlorine atom at the 2-position is a reactive handle, enabling a variety of cross-coupling and nucleophilic substitution reactions for the introduction of diverse functionalities. The furan moiety at the 4-position can also be modified or can participate in key binding interactions with target proteins. This combination of features makes this compound a valuable starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the unambiguous identification of its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 124959-28-0 | [5] |

| Molecular Formula | C₈H₅ClN₂O | [5] |

| Molecular Weight | 180.59 g/mol | [5] |

| Appearance | White solid | [5] |

| Melting Point | 67–69 °C | [5] |

Spectroscopic Data

The following data provides a detailed spectroscopic fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.58 (d, J = 5.2 Hz, 1H)

-

δ 7.63 (dd, J = 0.7 Hz, J = 1.7 Hz, 1H)

-

δ 7.53 (d, J = 5.2 Hz, 1H)

-

δ 7.39 (dd, J = 0.7 Hz, J = 3.5 Hz, 1H)

-

δ 6.61 (dd, J = 1.7 Hz, J = 3.5 Hz, 1H)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 161.76

-

δ 159.92

-

δ 158.11

-

δ 150.52

-

δ 146.24

-

δ 114.58

-

δ 113.13

-

δ 113.10

-

Mass Spectrometry [5]

-

High-Resolution Mass Spectrometry (HRMS) (ESI+):

-

m/z calculated for C₈H₆ON₂Cl [M+H]⁺: 181.0163

-

m/z found: 181.0163

-

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high yields and selectivity, making it a preferred route for medicinal chemists.

Reaction Scheme

The overall transformation involves the coupling of 2,4-dichloropyrimidine with furan-2-boronic acid. The reaction preferentially occurs at the more reactive C4 position of the dichloropyrimidine.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol[5]

This protocol is adapted from a microwave-assisted Suzuki coupling procedure, which offers rapid and efficient synthesis.

Materials:

-

2,4-Dichloropyrimidine

-

Furan-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), furan-2-boronic acid (1.0-1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add the degassed solvent system to the vial. The use of a protic co-solvent like ethanol can enhance the reaction rate.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and an organic solvent such as ethyl acetate.

-

Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid. A reported yield for this reaction is 50%.[5]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via the well-established Suzuki-Miyaura cross-coupling mechanism.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine

CAS Number: 124959-28-0

This technical guide provides a comprehensive overview of 2-Chloro-4-(furan-2-yl)pyrimidine, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and applications.

Introduction: A Versatile Building Block

This compound is a bifunctional molecule featuring a reactive chloropyrimidine core and a furan moiety. The pyrimidine ring is a ubiquitous scaffold in numerous biologically active compounds, including approved drugs, owing to its ability to participate in various biological interactions. The furan ring, another important pharmacophore, can act as a bioisostere for phenyl groups and engage in specific interactions with biological targets. The presence of a chlorine atom at the 2-position of the pyrimidine ring renders this site highly susceptible to nucleophilic substitution, making this compound a versatile precursor for the synthesis of a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 124959-28-0 |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically achieved through a two-step process, as generally outlined in patent literature for related 2-chloro-4-substituted pyrimidines.[1] This methodology ensures high regioselectivity and good overall yields.

Synthetic Strategy Overview

The synthesis commences with a nucleophilic substitution reaction on a 2-(methylthio)-4-chloropyrimidine precursor, followed by a chlorination step to install the desired chlorine atom at the 2-position. This approach is advantageous as it avoids the formation of isomeric byproducts that can be difficult to separate.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of 2-(Methylthio)-4-(furan-2-yl)pyrimidine

-

To a solution of 2-(methylthio)-4-chloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add furan-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq) dissolved in water.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(methylthio)-4-(furan-2-yl)pyrimidine.

Step 2: Synthesis of this compound

-

Dissolve the 2-(methylthio)-4-(furan-2-yl)pyrimidine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.1 to 1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrimidine and furan protons. The pyrimidine protons are expected to appear as doublets in the aromatic region. The furan protons will show characteristic coupling patterns. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and furan rings. The carbon attached to the chlorine atom will be significantly deshielded. |

| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the heterocyclic systems, and C-Cl stretching. |

Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C2 position. The chlorine atom at this position is a good leaving group and is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism.

Nucleophilic Aromatic Substitution (SₙAr)

This is the most important reaction for the derivatization of this compound. A wide range of nucleophiles can be employed to introduce diverse functional groups at the 2-position.

Caption: Key derivatization reactions of this compound.

Typical Reaction Conditions:

-

Amination: Reaction with primary or secondary amines in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like ethanol or N,N-dimethylformamide (DMF) at elevated temperatures.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or DMF.

-

Thiolation: Reaction with thiols in the presence of a base like potassium carbonate in a solvent such as acetonitrile or DMF.

Applications in Drug Discovery and Materials Science

The 2-substituted-4-(furan-2-yl)pyrimidine scaffold is of significant interest in drug discovery due to the established biological activities of both the pyrimidine and furan moieties.

-

Kinase Inhibitors: Many pyrimidine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy. The furan ring can be tailored to occupy specific pockets in the kinase active site, enhancing potency and selectivity.

-

Antiviral and Antimicrobial Agents: The pyrimidine core is a fundamental component of nucleosides, and its derivatives have been extensively explored as antiviral and antimicrobial agents.

-

Organic Electronics: Heterocyclic compounds like furans and pyrimidines are also being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties.

The versatility of this compound as a starting material allows for the rapid synthesis of a large number of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring a multi-step process, is achievable with good control over regioselectivity. The high reactivity of the 2-chloro substituent towards nucleophilic substitution opens up a vast chemical space for the generation of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of its derivatives is warranted and is expected to yield promising results.

References

The Synthetic Versatility and Medicinal Chemistry Potential of 2-Chloro-4-(furan-2-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, most notably the nucleobases uracil, cytosine, and thymine that constitute the building blocks of RNA and DNA. This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of electronic properties and hydrogen bonding capabilities that make it a privileged structure in drug design.[1] Its derivatives have found widespread application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[2]

Within this vital class of compounds, 2-Chloro-4-(furan-2-yl)pyrimidine emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. The strategic placement of a reactive chlorine atom at the 2-position and a furan ring at the 4-position provides medicinal chemists with a powerful tool for creating diverse libraries of compounds for biological screening. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.[3] This guide provides an in-depth examination of the molecular characteristics, synthesis, reactivity, and potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in synthesis and drug design.

Molecular Profile:

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [4] |

| Molecular Weight | 180.59 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Strategic Synthesis: A Conceptual Workflow

The synthesis of 2-chloro-4-substituted pyrimidines is a well-established area of organic chemistry, with several methodologies available to the practicing chemist. While a specific, detailed experimental protocol for this compound is not widely published, a general and effective synthetic strategy can be devised based on known pyrimidine chemistry.[3][5] The process typically involves the construction of the substituted pyrimidine ring followed by a chlorination step.

Conceptual Synthesis Pathway

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations:

-

Ring Formation via Condensation: The most common and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[5]

-

Starting Materials: For the target molecule, the synthesis would logically commence with furan-2-carboxamidine and a suitable three-carbon building block.

-

Reaction Conditions: This condensation is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the cyclization and dehydration, yielding the pyrimidinone intermediate, 4-(furan-2-yl)pyrimidin-2-ol.

-

Causality: The choice of an amidine and a 1,3-dicarbonyl compound is fundamental to the Principal Synthesis, a cornerstone of pyrimidine chemistry, which ensures the correct arrangement of atoms in the final heterocyclic ring.

-

-

Chlorination of the Pyrimidinone: The conversion of the hydroxyl group of the pyrimidinone to a chloro group is a crucial step that activates the molecule for further functionalization.

-

Reagent: Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. It is highly effective and readily available. Other chlorinating agents can also be used, but POCl₃ is often the reagent of choice for this class of heterocycles.

-

Reaction Conditions: The reaction is typically performed by heating the pyrimidinone in neat POCl₃ or in the presence of a high-boiling solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

-

Work-up: Extreme caution must be exercised during the work-up procedure. The reaction mixture is quenched by slowly adding it to ice water to hydrolyze the excess POCl₃. The product can then be extracted with an organic solvent.

-

Causality: The hydroxyl group in a pyrimidinone exists in tautomeric equilibrium with its keto form. This hydroxyl form can be converted into a good leaving group by reaction with POCl₃, which is then displaced by a chloride ion, leading to the formation of the 2-chloropyrimidine derivative.

-

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily derived from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a diverse array of chemical moieties, which is a key tactic in the exploration of structure-activity relationships (SAR) during drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms, particularly at the 2-, 4-, and 6-positions, electron-deficient and thus susceptible to attack by nucleophiles. The chlorine atom at the 2-position is an excellent leaving group, making this position highly reactive.

Caption: General reaction pathway for the functionalization of this compound.

This reactivity allows for the synthesis of a wide range of derivatives:

-

Amination: Reaction with primary or secondary amines introduces amino substituents, which are crucial for forming hydrogen bonds with biological targets.

-

Alkoxylation/Aryloxylation: Reactions with alcohols or phenols yield ether linkages.

-

Thiolation: Reactions with thiols provide thioether derivatives.

-

Cross-Coupling Reactions: The chloro group can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the accessible chemical space.

The furan ring at the 4-position is also a key feature. It can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties, and its oxygen atom can serve as a hydrogen bond acceptor.

Anticipated Spectroscopic Data

While a dedicated full spectroscopic analysis is not available in the searched literature, the expected NMR and Mass Spectrometry data can be predicted based on the structure:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrimidine ring and the furan ring. The pyrimidine protons would appear as doublets in the downfield region (typically > 8.0 ppm). The furan protons would exhibit characteristic coupling patterns in the aromatic region.

-

¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the strategic reactivity of the 2-chloro substituent, provides a versatile platform for the development of novel small molecules. The furan moiety adds another layer of chemical diversity and potential for biological interactions. For researchers and scientists in medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. 2-Chloro-4-furan-2-yl-pyrimidine [m.chemicalbook.com]

- 4. growingscience.com [growingscience.com]

- 5. 2-Chloro-4-furan-2-yl-pyrimidine [m.chemicalbook.com]

13C NMR of 2-Chloro-4-(furan-2-yl)pyrimidine

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 2-Chloro-4-(furan-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a detailed exploration of the predicted 13C NMR chemical shifts, the underlying electronic effects influencing them, a standardized experimental protocol for data acquisition, and a systematic approach to spectral assignment. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-furan conjugates.

Introduction: The Significance of this compound

The fusion of pyrimidine and furan rings in a single molecular framework, as seen in this compound, gives rise to a scaffold with significant potential in drug discovery and materials science. Pyrimidine derivatives are well-established as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Similarly, the furan moiety is a versatile building block in organic synthesis and is present in many biologically active natural products. The chloro-substituent at the 2-position of the pyrimidine ring offers a reactive handle for further chemical modifications, making this compound a valuable intermediate for creating diverse molecular libraries.

Given the importance of this structural motif, unambiguous characterization is paramount. 13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This guide aims to provide a deep understanding of the 13C NMR spectrum of this compound, enabling researchers to confidently identify and characterize this and related compounds.

Molecular Structure and Carbon Atom Numbering

A systematic numbering of the carbon atoms is essential for the unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering convention is presented below.

Caption: Molecular structure and atom numbering of this compound.

Predicted 13C NMR Chemical Shifts: A Theoretical Analysis

The prediction of 13C NMR chemical shifts is based on the analysis of the electronic environment of each carbon atom. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrimidine ring, and the aromatic character of both the pyrimidine and furan rings, are the primary factors influencing the chemical shifts.

Pyrimidine Ring Carbons

-

C2: This carbon is directly attached to a chlorine atom and is situated between two nitrogen atoms. The strong electron-withdrawing inductive effect of the chlorine atom and the nitrogens will significantly deshield this carbon, leading to a downfield chemical shift. The expected range for C2 is approximately 160-165 ppm .

-

C4: This carbon is bonded to the furan ring and is adjacent to a nitrogen atom. The furan ring acts as a moderately electron-donating group through its mesomeric effect, which would slightly shield C4. However, the adjacent nitrogen atom has a deshielding effect. The net effect is a downfield shift, predicted to be in the range of 165-170 ppm .

-

C5: This carbon is a methine carbon and is influenced by the nitrogen at position 3 and the furan at position 4. It is expected to be the most shielded carbon in the pyrimidine ring, with a predicted chemical shift in the range of 110-115 ppm .

-

C6: This carbon is also a methine carbon and is adjacent to a nitrogen atom. It is expected to be deshielded compared to C5, with a predicted chemical shift in the range of 155-160 ppm .

Furan Ring Carbons

-

C2': This is the carbon atom of the furan ring directly attached to the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring will deshield this carbon. Its chemical shift is predicted to be in the range of 150-155 ppm .

-

C3': This carbon is adjacent to the point of attachment to the pyrimidine ring. It is expected to have a chemical shift in the typical range for a furan β-carbon, around 110-115 ppm .

-

C4': Similar to C3', this is also a β-carbon of the furan ring and is expected to resonate in a similar region, around 110-115 ppm .

-

C5': This is the α-carbon of the furan ring adjacent to the oxygen atom and is expected to be significantly deshielded due to the electronegativity of the oxygen. Its predicted chemical shift is in the range of 140-145 ppm .

Summary of Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | 160 - 165 | Attached to Cl and two N atoms (strong deshielding). |

| C4 | 165 - 170 | Attached to the furan ring and adjacent to an N atom. |

| C5 | 110 - 115 | Methine carbon in the pyrimidine ring, relatively shielded. |

| C6 | 155 - 160 | Methine carbon adjacent to an N atom (deshielded). |

| C2' | 150 - 155 | Furan carbon attached to the electron-withdrawing pyrimidine ring. |

| C3' | 110 - 115 | β-carbon of the furan ring. |

| C4' | 110 - 115 | β-carbon of the furan ring. |

| C5' | 140 - 145 | α-carbon of the furan ring adjacent to oxygen. |

Experimental Protocol for 13C NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.

4.1. Sample Preparation

-

Weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

4.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Spectral Analysis and Assignment Workflow

The definitive assignment of each carbon signal requires a systematic approach, often employing advanced NMR experiments in addition to the standard proton-decoupled 13C spectrum.

Caption: Workflow for unambiguous 13C NMR spectral assignment.

-

1H NMR Spectrum: First, acquire and analyze the 1H NMR spectrum to identify the proton signals and their multiplicities.

-

Standard 13C NMR Spectrum: Obtain the proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.

-

DEPT-135 and DEPT-90: These experiments are crucial for distinguishing between different types of carbon atoms.

-

DEPT-135: CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are absent.

-

DEPT-90: Only CH signals will be observed.

-

-

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. It allows for the assignment of protonated carbons based on the already assigned proton spectrum.

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons by correlating them with nearby protons.

By following this workflow, each carbon signal in the 13C NMR spectrum of this compound can be assigned with a high degree of confidence.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information. This guide has offered a detailed theoretical prediction of the chemical shifts for each carbon atom, grounded in the fundamental principles of electronic effects in aromatic and heterocyclic systems. Furthermore, a robust experimental protocol and a systematic workflow for spectral assignment have been presented. This comprehensive approach empowers researchers to effectively utilize 13C NMR spectroscopy for the unambiguous characterization of this important molecular scaffold and its derivatives, thereby facilitating advancements in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(furan-2-yl)pyrimidine is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] The incorporation of a furan moiety and a reactive chlorine atom at the 2-position of the pyrimidine ring imparts unique physicochemical properties and versatile reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and a discussion of its potential applications in research and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively handle, utilize, and modify this compound in their scientific endeavors.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [4] |

| Molecular Weight | 180.59 g/mol | |

| CAS Number | 124959-28-0 | [5][6] |

| Appearance | Light brown solid | |

| Melting Point | 81.5 °C | [4] |

| Boiling Point | 342.3 °C at 760 mmHg | [4] |

| Solubility | Soluble in chloroform. Expected to be soluble in other common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from similar compounds |

| Density | 1.328 g/cm³ (predicted) | [4] |

Chemical Structure and Reactivity

The chemical structure of this compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and a furan ring at the 4-position.

Caption: Chemical structure of this compound.

The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack.[1] The chlorine atom at the 2-position is a good leaving group, rendering this position highly reactive towards nucleophilic substitution. This reactivity is a key feature for the use of this compound as a synthetic intermediate.

The furan ring, on the other hand, is an electron-rich aromatic system that can participate in electrophilic substitution reactions. The interplay between the electron-deficient pyrimidine and the electron-rich furan gives the molecule a unique electronic profile that can be exploited in various chemical transformations.

Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Protocol (Representative):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1 equivalent), furan-2-boronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), followed by a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents).

-

Reaction Conditions: Purge the reaction mixture with nitrogen for 15-20 minutes. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis

Definitive experimental spectra for this compound are not widely published. However, based on the analysis of its structural components and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyrimidine and furan rings.

-

Pyrimidine Protons: Two doublets in the aromatic region, one for the proton at the 5-position and one for the proton at the 6-position.

-

Furan Protons: Three signals in the aromatic region, corresponding to the protons at the 3-, 4-, and 5-positions of the furan ring. The coupling patterns will be characteristic of a 2-substituted furan.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule.

-

Pyrimidine Carbons: Signals for the four carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom (C2) appearing at a characteristic chemical shift.

-

Furan Carbons: Four distinct signals for the carbon atoms of the furan ring.

Mass Spectrometry (Predicted):

The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[8][9] Fragmentation is likely to involve the loss of the chlorine atom and cleavage of the bond between the pyrimidine and furan rings.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[2][3]

The reactive chlorine atom at the 2-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the rapid generation of libraries of diverse compounds for biological screening. The furan ring can also be modified or can participate in interactions with biological targets.

Given the biological significance of both pyrimidine and furan moieties, this compound is a promising starting material for the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of technical information to aid researchers in their work with this promising molecule.

References

- 1. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0 | Chemsrc [chemsrc.com]

- 5. arctomsci.com [arctomsci.com]

- 6. echemi.com [echemi.com]

- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(furan-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-4-(furan-2-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available experimental data for this specific molecule, this guide establishes a robust scientific framework for its study. It synthesizes theoretical principles of solubility, details a rigorous experimental protocol for its determination based on international standards, outlines a validated analytical methodology for quantification, and contextualizes the critical importance of its solubility within the preclinical drug development pipeline. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute scientifically sound solubility studies and to understand the broader implications of their findings.

Introduction: The Significance of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the pyrimidine ring, in particular, is a privileged scaffold found in numerous biologically active molecules. This compound is a substituted pyrimidine that presents a unique combination of chemical features: the electron-withdrawing pyrimidine core, a reactive chlorine atom offering a site for synthetic modification, and a furan moiety that can influence molecular interactions and metabolic stability.

The solubility of such a compound is a critical-path physicochemical parameter in drug discovery. It fundamentally dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to ultimate bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility is a primary driver of compound attrition in the development pipeline, often leading to inadequate exposure in preclinical models and insurmountable formulation challenges.[3] Therefore, a thorough understanding and accurate determination of the solubility of this compound are not merely academic exercises; they are essential prerequisites for advancing any potential therapeutic candidate.

This guide provides the theoretical and practical framework necessary to approach the solubility assessment of this molecule with scientific rigor.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is sparse, we can predict its solubility behavior by analyzing its structural components and the fundamental principles governing the dissolution of organic compounds.

Molecular Structure and Functional Group Analysis

The structure of this compound consists of three key components:

-

Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, which can contribute positively to water solubility.[4]

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen can also participate in hydrogen bonding as an acceptor.

-

Chloro Group: A halogen substituent that adds to the molecular weight and has a modest impact on polarity.[5]

Overall, the molecule possesses a relatively rigid, planar structure with a combination of hydrophobic (the aromatic rings) and hydrophilic (the heteroatoms) characteristics. The interplay of these features will determine its affinity for a given solvent.

Predicting Solubility: The "Like Dissolves Like" Principle

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and solvent molecules.[6] The principle of "like dissolves like" provides a foundational predictive tool:

-

Polar Solvents (e.g., Water): To dissolve in water, the energy required to break the strong hydrogen bonds between water molecules must be compensated by the energy released from favorable interactions between the solute and water. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, facilitating some interaction with water. However, the largely nonpolar surface area of the fused aromatic rings will be hydrophobic, limiting extensive aqueous solubility.[7]

-

Nonpolar Solvents (e.g., Hexane): These solvents primarily interact through weaker van der Waals forces. The aromatic rings of the compound will interact favorably with nonpolar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but do not donate hydrogen bonds. They are generally excellent solvents for a wide range of organic molecules, and it is predicted that this compound would exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

A summary of predicted physicochemical properties is presented below.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₈H₅ClN₂O | (Derived from Structure) |

| Molecular Weight | 180.59 g/mol | (Calculated) |

| Appearance | Likely a solid at room temperature | Common for similar heterocyclic compounds |

| Predicted XlogP | ~2.5 | PubChem (for similar compound CID 14117941)[8] |

| Hydrogen Bond Acceptors | 3 (2 pyrimidine N, 1 furan O) | Structural Analysis |

| Hydrogen Bond Donors | 0 | Structural Analysis |

The predicted XlogP (a measure of lipophilicity) of ~2.5 suggests a compound with moderate lipophilicity, which often correlates with low aqueous solubility.

Experimental Determination of Aqueous Solubility: A Validated Protocol

To obtain definitive solubility data, an experimental approach is essential. The internationally recognized OECD Guideline 105 for Water Solubility provides a robust framework.[9][10] The Shake-Flask Method , described therein, is the gold standard for compounds with solubility expected to be above 0.01 g/L and is the most appropriate method for this compound.[11][12]

Principle of the Shake-Flask Method

The core principle is to create a saturated solution of the compound in a specific solvent (e.g., purified water, buffer of a specific pH) at a constant temperature. An excess of the solid compound is agitated with the solvent for a sufficient period to ensure that equilibrium is reached. After equilibration, the solid and aqueous phases are separated, and the concentration of the dissolved compound in the aqueous phase is measured using a validated analytical technique. This measured concentration represents the equilibrium solubility.[13]

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium aqueous solubility of this compound at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Reagent-grade purified water (e.g., Milli-Q or equivalent)

-

pH 7.4 Phosphate-Buffered Saline (PBS), if physiologically relevant solubility is desired

-

Mechanical shaker or orbital incubator with temperature control

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, see Section 4)

Protocol:

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility and equilibration time, perform a rapid range-finding experiment. Add varying amounts of the compound to a fixed volume of solvent and observe dissolution. This prevents wasting material in the definitive experiment.[10]

-

Sample Preparation: Add an excess amount of this compound to several glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A common starting point is to add 5-10 mg of compound to 1 mL of the solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker set to 25 ± 0.5 °C. Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended without creating a vortex that could cause mechanical degradation.

-

Causality: Continuous agitation is required to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe. Temperature control is paramount as solubility is highly temperature-dependent.

-

-

Equilibrium Time: The time required to reach equilibrium must be determined. This is typically done by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points. For many heterocyclic compounds, 24 to 48 hours is sufficient.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the test temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Causality: This step minimizes the amount of solid material that needs to be removed by filtration, reducing the risk of filter clogging or premature saturation of the filter membrane.

-

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality & Trustworthiness: Filtration is a critical self-validating step. It ensures that the sample for analysis contains only the dissolved compound and is free of any solid particulates, which would artificially inflate the measured concentration. The filter material should be validated for low compound binding.

-

-

Analysis: Quantify the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC-UV (detailed in Section 4).

-

Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in units of µg/mL or mg/L.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to accurately measure the concentration of the dissolved compound. Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is an ideal technique for this purpose due to its specificity, sensitivity, and wide availability.[14][15]

Method Principle

RP-HPLC separates compounds based on their hydrophobicity. The sample is injected into a nonpolar stationary phase (e.g., a C18 column), and a polar mobile phase is used for elution. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[16] The pyrimidine and furan rings contain π-electron systems, which will absorb UV light, allowing for sensitive detection and quantification.[17]

Proposed HPLC-UV Protocol

Objective: To develop and validate an HPLC-UV method for the quantification of this compound.

Instrumentation & Conditions:

| Parameter | Condition | Rationale |

| HPLC System | Standard system with pump, autosampler, column oven, and DAD/UV detector | Widely available and suitable for this analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column providing good resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure consistent protonation state of the molecule and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 10% B to 90% B over 10 minutes | A gradient elution ensures that the compound elutes with a good peak shape and separates it from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume. |

| Detection | UV at ~254 nm or max absorbance wavelength | Pyrimidine and furan rings are expected to have strong absorbance in this region. A diode-array detector can be used to determine the optimal wavelength. |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

-

Calibration Curve: Inject the calibration standards into the HPLC system. Plot the peak area response versus the known concentration for each standard. Perform a linear regression to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.995 for the method to be considered linear and accurate.

-

Sample Analysis: Inject the filtered samples from the solubility experiment (Section 3.2).

-

Quantification: Determine the peak area for the analyte in the experimental samples. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in these samples. This concentration is the measured solubility.

Logical Relationship Diagram

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. teachy.ai [teachy.ai]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 2-chloro-4-(thiophen-2-yl)pyrimidine (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Melting Point of 2-Chloro-4-(furan-2-yl)pyrimidine

Abstract

The melting point of a pure compound is a critical physical constant used for identification, purity assessment, and as a determinant of physicochemical behavior in various scientific contexts, including pharmaceutical development. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point of this compound. It details two primary methodologies: the traditional capillary melting point technique and the more advanced Differential Scanning Calorimetry (DSC). By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as an essential resource for researchers working with this and similar heterocyclic compounds.

Introduction: The Significance of a Fundamental Property

This compound is a heterocyclic compound featuring a pyrimidine core, a chloro substituent, and a furan ring. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks in organic synthesis.[1][2] The melting point is one of the most fundamental and informative physical properties of a solid crystalline substance. It is the temperature at which the material transitions from a solid to a liquid phase.[3]

For drug development professionals, an accurate melting point is crucial for:

-

Compound Identification and Characterization: Confirming the identity of a newly synthesized batch.

-

Purity Assessment: A sharp, well-defined melting point is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities.[4]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points, a critical factor in drug stability, solubility, and bioavailability.

-

Pre-formulation Studies: The melting point influences solubility and dissolution rates, which are key parameters in designing effective drug delivery systems.

This guide will provide both the established melting point of this compound and the detailed methodologies required to verify it, ensuring scientific integrity and reproducibility in the laboratory.

Physicochemical Profile of this compound

A summary of the key physicochemical properties is essential for handling and characterizing the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [5] |

| Melting Point | 81.5°C | [5] |

| Boiling Point | 342.3°C at 760mmHg | [5] |

| Density | 1.328 g/cm³ | [5] |

Methodologies for Accurate Melting Point Determination

The choice of method for melting point determination often depends on the required precision, the amount of sample available, and the specific information sought (e.g., enthalpy of fusion).

Open Capillary Method: The Foundational Technique

This traditional method relies on visual observation of the sample as it is heated.[3] It is a reliable and accessible technique for routine purity checks and identification.

A small, powdered sample is packed into a thin capillary tube and heated in a controlled manner within a melting point apparatus. The temperature at which the sample begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[4] A pure substance will exhibit a sharp melting range of 1-2°C.[4]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If the material is crystalline, gently crush it in a mortar.[6]

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be consistently maintained at approximately 3 mm for reproducible results.[7]

-

-

Apparatus Setup:

-

Switch on the melting point apparatus and allow it to initialize.[7]

-

Set the starting (initial) temperature to approximately 10°C below the expected melting point of 81.5°C.[8]

-

Set the heating rate ("RATE") to a slow value, typically 1°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7][8]

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus once the temperature has stabilized at the initial set point.[7]

-

Press the 'START' key to begin the slow heating ramp.[7]

-

Observe the sample closely through the magnifying lens.

-

Record the Onset Temperature: The temperature at which the first drop of liquid appears.

-

Record the Clear Point Temperature: The temperature at which the last solid crystal melts, and the substance is completely liquid.

-

The recorded melting point is the range between the onset and clear point temperatures.

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing subsequent measurements.

-

It is good practice to perform at least three independent measurements to ensure the average value is reliable.[7]

-

Caption: Workflow for Capillary Melting Point Measurement.

Differential Scanning Calorimetry (DSC): The Advanced Method

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides more quantitative data than the capillary method, including the enthalpy of fusion (the energy required for melting).[10][11]

In a heat-flux DSC, the sample and an empty reference pan are placed on a sensor in a temperature-controlled furnace. As the furnace temperature is increased at a constant rate, heat flows into both the sample and the reference. When the sample melts (an endothermic process), it requires more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected by the sensor and plotted against temperature, resulting in a peak on the DSC thermogram.[12] The onset of this peak is taken as the melting point for pure organic compounds.[13]

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the this compound sample into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.

-

-

Instrument Setup and Calibration:

-

Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium, tin) with known melting points and enthalpies of fusion.

-

Place the sealed sample pan in the sample position and an empty, sealed reference pan in the reference position within the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile for melting point determination is:

-

Equilibrate: Hold at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp: Heat at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above it (e.g., 120°C).

-

Isothermal: Hold for a short period (e.g., 1 minute).

-

Cool: Cool back down to the starting temperature.

-

-